molecular formula C19H22N2O B1666944 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- CAS No. 17375-63-2

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-

Cat. No. B1666944
CAS RN: 17375-63-2
M. Wt: 294.4 g/mol
InChI Key: VSGPGYWZVPDDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- (5-MeO-DIPT) is a synthetic tryptamine drug with hallucinogenic and stimulant properties. It has a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol. It is structurally related to other tryptamine psychedelics such as 5-MeO-DiPT, 5-MeO-AMT, and 5-MeO-MiPT, and is known to produce strong visual and auditory hallucinations. 5-MeO-DIPT has been used in scientific research to study its effects on the body, as well as its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Potential

  • 1H-Indole derivatives, including those similar to 1H-Indole-3-ethanamine, have shown potential as antimicrobial agents. For instance, synthesized indole derivatives demonstrated promising antimicrobial activity, including against Staphylococcus aureus, indicating their potential in combating bacterial infections (Kalshetty et al., 2012).

Antitubercular Activity

  • Indole derivatives have been explored for their application in treating tuberculosis. A study on 1H-indole-based compounds revealed effective in vitro activity against Mycobacterium tuberculosis, suggesting their usefulness as antitubercular agents (Sharma et al., 2019).

Inhibitors for Efflux Pumps

  • Certain 1H-indole-ethanamine derivatives have been found to inhibit the NorA efflux pump in Staphylococcus aureus. These compounds are significant because they can restore the antibacterial activity of other drugs against resistant strains (Héquet et al., 2014).

Synthesis of Novel Derivatives

  • The synthesis of novel indole derivatives, including those akin to 1H-Indole-3-ethanamine, has been a subject of interest, leading to the discovery of new compounds with potential biological activities. This includes the creation of indole-benzimidazole derivatives (Wang et al., 2016).

Potential Treatment for Alzheimer's Disease

  • Some indole derivatives, like 1H-Indole-3-ethanamine, have been investigated for their potential in treating cognitive disorders such as Alzheimer's Disease. A study on 5-HT6 receptor antagonists, which are structurally similar, showed promising results for cognitive enhancement (Nirogi et al., 2017).

Anti-Epileptic Effects

  • Research has been conducted on new indole derivatives for their anti-epileptic effects. These studies include the examination of compounds' impact on biogenic amines in the brain, indicating their potential in epilepsy treatment (Swathi & Sarangapani, 2017).

properties

IUPAC Name

2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGPGYWZVPDDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-

CAS RN

17375-63-2
Record name BGC-20-761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BGC-20-761
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5F6ESV5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-
Reactant of Route 2
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-
Reactant of Route 3
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-
Reactant of Route 5
Reactant of Route 5
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-
Reactant of Route 6
Reactant of Route 6
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.